Butan-2-yl bis(2-methylpropyl) phosphate

Catalog No.
S13082000
CAS No.
646450-50-2
M.F
C12H27O4P
M. Wt
266.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butan-2-yl bis(2-methylpropyl) phosphate

CAS Number

646450-50-2

Product Name

Butan-2-yl bis(2-methylpropyl) phosphate

IUPAC Name

butan-2-yl bis(2-methylpropyl) phosphate

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

InChI

InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3

InChI Key

HYQLQSRROYKMQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=O)(OCC(C)C)OCC(C)C

Butan-2-yl bis(2-methylpropyl) phosphate is an organophosphorus compound with the molecular formula C12H27O4PC_{12}H_{27}O_{4}P and a molecular weight of approximately 266.314 g/mol. This compound features a unique structure characterized by a phosphate group attached to a butan-2-yl moiety and two 2-methylpropyl groups. Its chemical identity is represented by the CAS Registry Number 646450-50-2, and it is noted for its potential applications in various fields, particularly in the realm of flame retardants and additives in polymers .

Typical of organophosphorus compounds. These include:

  • Hydrolysis: The phosphate group can undergo hydrolysis in the presence of water, leading to the formation of alcohols and phosphoric acid derivatives.
  • Transesterification: This reaction involves the exchange of alkoxy groups between alcohols and phosphates, which can modify the compound's properties.
  • Nucleophilic Substitution: The phosphate group can react with nucleophiles, leading to various derivatives that may exhibit different biological or chemical properties.

The biological activity of butan-2-yl bis(2-methylpropyl) phosphate is not extensively documented, but similar organophosphorus compounds have been studied for their potential toxicity and endocrine-disrupting properties. Some studies indicate that organophosphates can affect neurotransmission and may have implications for human health and environmental safety. Further research is needed to fully elucidate the specific biological effects of this compound .

The synthesis of butan-2-yl bis(2-methylpropyl) phosphate typically involves the following methods:

  • Direct Phosphorylation: This method involves reacting butan-2-ol with phosphorus oxychloride or phosphorus pentoxide in the presence of 2-methylpropyl alcohol.
    Butan 2 ol Phosphorus OxychlorideButan 2 yl bis 2 methylpropyl phosphate\text{Butan 2 ol Phosphorus Oxychloride}\rightarrow \text{Butan 2 yl bis 2 methylpropyl phosphate}
  • Transesterification: This approach can be used to modify existing phosphoric esters to yield butan-2-yl bis(2-methylpropyl) phosphate by reacting them with 2-methylpropyl alcohol.

Butan-2-yl bis(2-methylpropyl) phosphate has potential applications in various fields, including:

  • Flame Retardants: Due to its phosphorus content, it may serve as an effective flame retardant in polymers.
  • Plasticizers: It can be used to enhance the flexibility and durability of plastic materials.
  • Lubricants: Its properties may also make it suitable for use in lubricating formulations.

Several compounds share structural or functional similarities with butan-2-yl bis(2-methylpropyl) phosphate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Diisobutyl PhosphateC12H27O4PC_{12}H_{27}O_{4}PTwo isobutyl groups; commonly used as a solvent
Tributyl PhosphateC12H27O4PC_{12}H_{27}O_{4}PThree butyl groups; widely used as a plasticizer
Triethyl PhosphateC6H15O4PC_{6}H_{15}O_{4}PThree ethyl groups; often used in formulations
Butyryl Bis(2-methylpropyl) PhosphateC12H27O4PC_{12}H_{27}O_{4}PSimilar structure; differing acyl group

Butan-2-yl bis(2-methylpropyl) phosphate stands out due to its specific combination of a butan-2-yloxy group with two 2-methylpropyl groups, giving it unique physicochemical properties that may enhance its performance as a flame retardant and plasticizer compared to other organophosphates.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

266.16469634 g/mol

Monoisotopic Mass

266.16469634 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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